![molecular formula C17H11NO3S B420626 3-(2-Benzothiazolyl)-6-methoxycoumarin CAS No. 245072-50-8](/img/structure/B420626.png)
3-(2-Benzothiazolyl)-6-methoxycoumarin
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Overview
Description
3-(2-Benzothiazolyl)-6-methoxycoumarin is a compound that is related to coumarin and benzothiazole . It is a fluorescent dye widely used for staining polymer particles, but also organelles or materials used in medicine .
Synthesis Analysis
The synthesis of benzothiazole compounds, which would include 3-(2-Benzothiazolyl)-6-methoxycoumarin, has been achieved through the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . Another method involves the cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane catalyzed by 1,5-diazabicyclo .Scientific Research Applications
Here’s a concise analysis of the scientific research applications of 3-(2-Benzothiazolyl)-6-methoxycoumarin:
Fluorescent Probes
Used as a fluorescent probe for the detection of peroxynitrite (ONOO–), offering high stability and a fast response time .
Dye Lasers
Known as coumarin 540, it is significant for use as a dye laser, with studies on its photochemical properties in various solvents .
Nanocrystalline Thin Films
Investigated for its structural and optical properties when used in nanocrystalline thin films on quartz substrates .
Mechanism of Action
Target of Action
3-(2-Benzothiazolyl)-6-methoxycoumarin, a derivative of benzothiazole, has been found to interact with several targets. Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
This inhibition disrupts the normal functioning of the bacterial cells, leading to their death .
Biochemical Pathways
The compound’s action affects multiple biochemical pathways. By inhibiting the enzymes mentioned above, it disrupts the synthesis of essential components of the bacterial cell, such as DNA, proteins, and cell wall components. This leads to the inhibition of bacterial growth and replication .
Pharmacokinetics
Coumarin derivatives like umbelliferone have been reported to exhibit diverse effects such as anti-diabetes, anti-cancer, anti-infection, anti-rheumatoid arthritis, neuroprotection, and improvement of liver, kidney, and myocardial tissue damage . The action mechanisms of umbelliferone include inhibition of oxidative stress, inflammation, and apoptosis, improvement of insulin resistance, myocardial hypertrophy, and tissue fibrosis, in addition to regulation of blood glucose and lipid metabolism .
Result of Action
The result of the action of 3-(2-Benzothiazolyl)-6-methoxycoumarin is the inhibition of bacterial growth and replication. In addition, benzothiazole derivatives have shown potential anti-cancer effectiveness . The anti-cancer activity was examined by measuring the cell using MTT (3-[4, 5-dimethylthiazol-2-yl]-2, 5-diphenyltetrazolium bromide) .
Action Environment
The action of 3-(2-Benzothiazolyl)-6-methoxycoumarin can be influenced by various environmental factors. For instance, the presence of different solvents like halomethane can affect the photochemical properties of benzothiazolyl derivatives . Furthermore, the synthesis of benzothiazoles has been related to green chemistry, indicating an environmentally friendly approach .
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-methoxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3S/c1-20-11-6-7-14-10(8-11)9-12(17(19)21-14)16-18-13-4-2-3-5-15(13)22-16/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOKDCKQIDYUFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Benzothiazolyl)-6-methoxycoumarin |
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